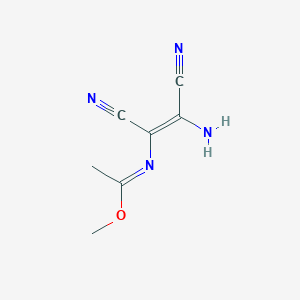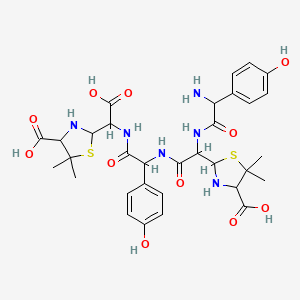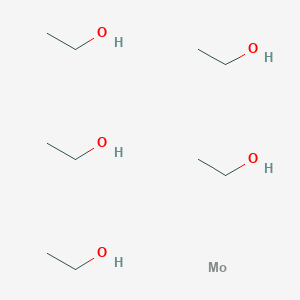![molecular formula C21H23N5O6 B12319991 2-[[4-[2-(2-amino-1-methyl-4-oxo-7H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl]amino]pentanedioic acid](/img/structure/B12319991.png)
2-[[4-[2-(2-amino-1-methyl-4-oxo-7H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl]amino]pentanedioic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[[4-[2-(2-amino-1-methyl-4-oxo-7H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl]amino]pentanedioic acid is a complex organic compound known for its significant role in medicinal chemistry. It is often associated with its use as an antimetabolite in cancer treatment, particularly in chemotherapy. This compound is a derivative of folic acid and functions by inhibiting enzymes involved in the synthesis of nucleotides, thereby preventing the proliferation of cancer cells.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[4-[2-(2-amino-1-methyl-4-oxo-7H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl]amino]pentanedioic acid involves multiple steps, starting from the preparation of the pyrrolo[2,3-d]pyrimidine coreThe final step involves the coupling of the pyrrolo[2,3-d]pyrimidine derivative with a benzoyl-protected pentanedioic acid under specific conditions to yield the target compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using automated reactors to ensure precision and efficiency. The process includes stringent purification steps such as crystallization and chromatography to achieve high purity levels required for pharmaceutical applications .
Analyse Chemischer Reaktionen
Types of Reactions
2-[[4-[2-(2-amino-1-methyl-4-oxo-7H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl]amino]pentanedioic acid undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups, potentially altering the compound’s activity.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound, affecting its reactivity.
Substitution: Common in organic synthesis, substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Typical reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups, enhancing the compound’s pharmacological properties .
Wissenschaftliche Forschungsanwendungen
2-[[4-[2-(2-amino-1-methyl-4-oxo-7H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl]amino]pentanedioic acid has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-[[4-[2-(2-amino-1-methyl-4-oxo-7H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl]amino]pentanedioic acid involves the inhibition of enzymes such as thymidylate synthase and dihydrofolate reductase. These enzymes are crucial for the synthesis of thymidine and purine nucleotides, which are essential for DNA replication and cell division. By inhibiting these enzymes, the compound effectively halts the proliferation of rapidly dividing cancer cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methotrexate: Another folic acid antagonist used in cancer treatment.
Raltitrexed: A thymidylate synthase inhibitor with a similar mechanism of action.
Pralatrexate: A folate analog metabolic inhibitor used in chemotherapy.
Uniqueness
2-[[4-[2-(2-amino-1-methyl-4-oxo-7H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl]amino]pentanedioic acid is unique due to its specific structure, which allows for effective inhibition of multiple enzymes involved in nucleotide synthesis. This multi-target approach enhances its efficacy in cancer treatment compared to other single-target compounds .
Eigenschaften
Molekularformel |
C21H23N5O6 |
|---|---|
Molekulargewicht |
441.4 g/mol |
IUPAC-Name |
2-[[4-[2-(2-amino-1-methyl-4-oxo-7H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl]amino]pentanedioic acid |
InChI |
InChI=1S/C21H23N5O6/c1-26-17-16(19(30)25-21(26)22)13(10-23-17)7-4-11-2-5-12(6-3-11)18(29)24-14(20(31)32)8-9-15(27)28/h2-3,5-6,10,14,23H,4,7-9H2,1H3,(H,24,29)(H,27,28)(H,31,32)(H2,22,25,30) |
InChI-Schlüssel |
JKULRGFPYBAJTE-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C2=C(C(=CN2)CCC3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O)C(=O)N=C1N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[1-(2-carbamoylpyrrolidin-1-yl)-1-oxo-3-phenylpropan-2-yl]-5-oxopyrrolidine-2-carboxamide](/img/structure/B12319926.png)
![1,3-Bis[(4-bromophenyl)methyl]-2-chloro-2-prop-2-enyl-3a,4,5,6,7,7a-hexahydrobenzo[d][1,3,2]diazasilole](/img/structure/B12319932.png)

![13-(Hydroxymethyl)-4,9-dimethyl-6-oxatetracyclo[7.4.0.03,7.010,12]trideca-3,7-dien-5-one](/img/structure/B12319935.png)
![(2R,3R,4S,5R)-2-(2-amino-6-{[(2-hydroxy-5-nitrophenyl)methyl]sulfanyl}-9H-purin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B12319938.png)
![(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(2,5,7-tri-tert-butyl-1H-indol-3-yl)propanoic acid](/img/structure/B12319944.png)

![2-[2-(1-Hydroxypropan-2-ylamino)ethylidene]-5,5-dimethylcyclohexane-1,3-dione](/img/structure/B12319954.png)

![Tert-butyl 3-amino-4-[2,2-diethoxyethyl(2-phenylethyl)amino]-4-oxobutanoate](/img/structure/B12319974.png)


![[17-Acetyl-11-acetyloxy-14-hydroxy-3-[5-[5-[3-hydroxy-4-methoxy-6-methyl-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,15,16,17-dodecahydrocyclopenta[a]phenanthren-12-yl] 3-methylbutanoate](/img/structure/B12320010.png)
